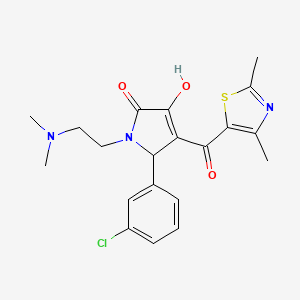

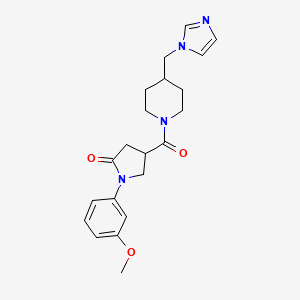

1-(1-(4-Ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-(4-fluorophenyl)thiourea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

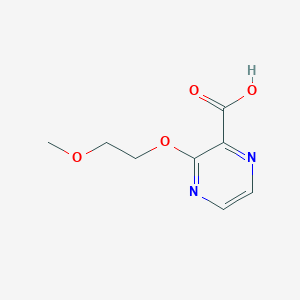

This would typically include the compound’s systematic name, its molecular formula, and its structure, including the types and arrangement of its atoms.

Synthesis Analysis

This would involve a detailed description of how the compound is synthesized, including the starting materials, the reaction conditions, and the yield of the product.Molecular Structure Analysis

This would involve a discussion of the compound’s molecular structure, including its geometry, bond lengths and angles, and any notable structural features.Chemical Reactions Analysis

This would involve a discussion of the chemical reactions that the compound undergoes, including the reactants, products, and reaction conditions.Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Scientific Research Applications

Microwave-Assisted Synthesis and Biological Activities

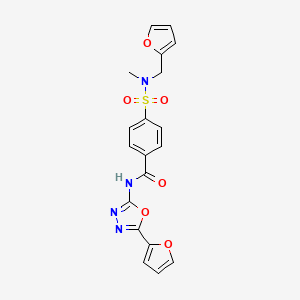

Research demonstrates the application of ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates in the microwave-assisted synthesis of molecules containing diverse nuclei such as 1,3-oxazol(idin)e, 5-thioxo-1,2,4-triazole, and more. These compounds have been evaluated for antimicrobial, antilipase, and antiurease activities, showing promising results in terms of antimicrobial activity against various microorganisms, with some compounds exhibiting significant antiurease and antilipase activities (Başoğlu et al., 2013).

Antimicrobial and Antiproliferative Activities

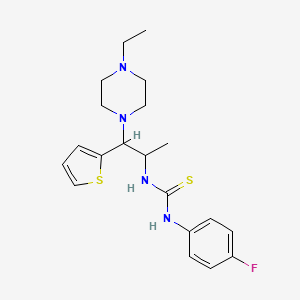

Another study focused on the synthesis of eperezolid-like molecules, including a thiourea derivative obtained by treating amine with 4-fluorophenyl isothiocyanate. These compounds were subjected to antimicrobial activity studies and showed high anti-Mycobacterium smegmatis activity, demonstrating their potential in addressing bacterial infections (Yolal et al., 2012).

Binding Affinity Towards 5-HT1A Receptors

A series of novel benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one derivatives were synthesized and evaluated for their affinity towards 5-HT1A receptors. The study highlights the influence of the arylpiperazine moiety and benzo[b]thiophene ring substitutions on binding affinity, with specific analogues displaying micromolar affinity towards 5-HT1A sites (Pessoa‐Mahana et al., 2012).

Antibacterial Activity of Arylpiperazinyl Oxazolidinones

Research into 4-arylpiperazin-1-yl-3-phenyloxazolidin-2-one derivatives has unveiled their antibacterial properties, especially against MRSA and VRE resistant Gram-positive strains. These compounds have shown promising in vitro activities, although their in vivo activity was found to be less potent than that of linezolid (Jang et al., 2004).

Crystal Structure and Corrosion Inhibitive Effect

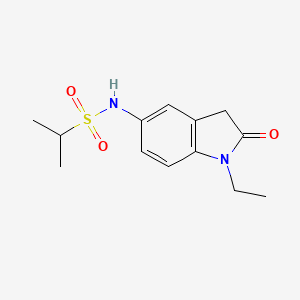

The crystal structure of a compound closely related to the chemical of interest indicates its potential application in material science and pharmaceuticals, due to thiophenes' wide spectrum of biological activities. Additionally, novel Mannich bases including similar structures have been tested as corrosion inhibitors for mild steel, showing significant inhibitory efficiency, which opens new avenues for the development of corrosion-resistant materials (Lavanya et al., 2020).

Safety And Hazards

This would involve a discussion of any known safety hazards associated with the compound, including its toxicity and any precautions that should be taken when handling it.

Future Directions

This would involve a discussion of potential future research directions involving the compound, such as new synthetic methods, potential applications, or further studies of its properties or mechanism of action.

properties

IUPAC Name |

1-[1-(4-ethylpiperazin-1-yl)-1-thiophen-2-ylpropan-2-yl]-3-(4-fluorophenyl)thiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27FN4S2/c1-3-24-10-12-25(13-11-24)19(18-5-4-14-27-18)15(2)22-20(26)23-17-8-6-16(21)7-9-17/h4-9,14-15,19H,3,10-13H2,1-2H3,(H2,22,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIFYLFCERPLKRX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C(C2=CC=CS2)C(C)NC(=S)NC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27FN4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-(4-Ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-(4-fluorophenyl)thiourea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

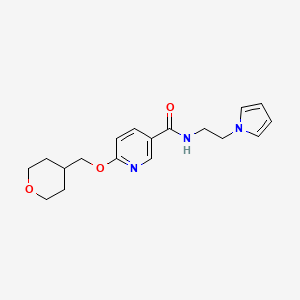

![N-[1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B2701103.png)

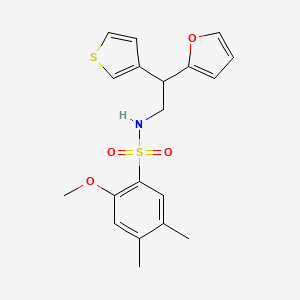

![5-((2-(diethylamino)ethyl)thio)-7-(4-ethoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2701106.png)

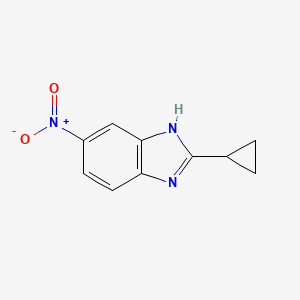

![3-bromo-N-[2-(3,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2701109.png)

![2-[(4-chlorobenzyl)oxy]-1,3(2H,4H)-isoquinolinedione](/img/structure/B2701123.png)

![N-(3,5-dimethylphenyl)-2-((2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2701125.png)